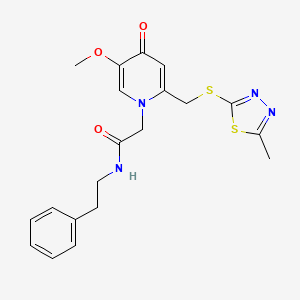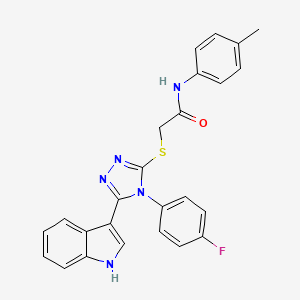![molecular formula C14H15N5O2S2 B2866730 4-methyl-N-(2-{6-sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzene-1-sulfonamide CAS No. 1286712-79-5](/img/structure/B2866730.png)
4-methyl-N-(2-{6-sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(2-{6-sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzene-1-sulfonamide is a complex organic compound belonging to the class of heterocyclic compounds This compound features a triazole ring fused with a pyridazine ring, making it a part of the triazolopyridazine family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-{6-sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the triazolopyridazine core. This can be achieved by reacting 4-amino-3-mercapto-1,2,4-triazole with an appropriate α-bromoketone under controlled conditions to form the triazolopyridazine ring .
Subsequently, the triazolopyridazine intermediate is reacted with 2-bromoethylamine to introduce the ethylamine side chain. The final step involves the sulfonation of the intermediate with 4-methylbenzenesulfonyl chloride to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-methyl-N-(2-{6-sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-methyl-N-(2-{6-sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 4-methyl-N-(2-{6-sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The sulfonamide group can interact with various biological receptors, modulating their activity .
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[4,3-c]quinazoline: Exhibits potent anticancer properties.
Bis[1,2,4]triazolo[4,3-b3’,4’-f][1,2,4,5]tetrazine: Studied for its energetic material properties.
Uniqueness
4-methyl-N-(2-{6-sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzene-1-sulfonamide is unique due to its combination of a triazolopyridazine core with a mercapto and sulfonamide group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
特性
IUPAC Name |
4-methyl-N-[2-(6-sulfanylidene-5H-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S2/c1-10-2-4-11(5-3-10)23(20,21)15-9-8-13-17-16-12-6-7-14(22)18-19(12)13/h2-7,15H,8-9H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDCNRIBVBRHRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2NC(=S)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(2H-1,3-benzodioxol-5-yl)acetamide](/img/structure/B2866651.png)
![ethyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2866653.png)
![N-(2-chloro-4-fluorobenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2866654.png)
![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2866656.png)
![N-[5-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]pyrazol-3-yl]acetamide](/img/structure/B2866658.png)
![4-(Aminomethyl)-2-azabicyclo[2.2.2]octan-3-one;hydrochloride](/img/structure/B2866659.png)
![3-[[4-Amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-cyclopropyl-3-methylazetidin-2-one](/img/structure/B2866660.png)


![N-[(2,5-Dimethylfuran-3-YL)methyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2866663.png)
![1-[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2866665.png)

